3-(3-Methoxyphenyl)propanenitrile
Overview
Description
It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is part of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions . Another method includes the Friedel-Crafts reaction of phenol with propionitrile, followed by methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents like boron tribromide (BBr3) can be used for demethylation reactions.
Major Products Formed
Oxidation: 3-(3-Methoxyphenyl)propanoic acid.
Reduction: 3-(3-Methoxyphenyl)propanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its sweet, floral odor.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanenitrile
- 3-(2-Methoxyphenyl)propanenitrile
- 3-(4-Hydroxyphenyl)propanenitrile
- 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Uniqueness
3-(3-Methoxyphenyl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the methoxy group influences its reactivity and interaction with other molecules, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVHYHXGNIMMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434444 | |
Record name | 3-(3-methoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-59-5 | |
Record name | 3-(3-methoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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